molecular formula C9H19Cl3N4 B2544195 1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride CAS No. 2375259-70-2

1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride

Cat. No.: B2544195
CAS No.: 2375259-70-2
M. Wt: 289.63
InChI Key: PIQLUCJIWSKMIO-UHFFFAOYSA-N
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Description

1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. It is characterized by its molecular formula C9H19Cl3N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride typically involves the reaction of 1-methylimidazole with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization and purification to obtain the trihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is capable of participating in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction could produce piperazine derivatives .

Scientific Research Applications

1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: An aromatic heterocyclic compound used as a precursor in the synthesis of various derivatives.

    1-(1-Methyl-1H-imidazol-2-yl)ethanone: An organic intermediate used in chemical and pharmaceutical research.

Uniqueness

1-[(1-Methylimidazol-2-yl)methyl]piperazine;trihydrochloride is unique due to its specific structure, which combines the imidazole and piperazine moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.3ClH/c1-12-5-4-11-9(12)8-13-6-2-10-3-7-13;;;/h4-5,10H,2-3,6-8H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQLUCJIWSKMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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